1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester
Description
1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester (IUPAC name: methyl 1-(methoxycarbonyl)-1H-indole-3-acetate) is an indole derivative featuring:
- Indole core: A bicyclic aromatic structure with a five-membered pyrrole ring fused to a benzene ring.
- Substituents:
- A methoxycarbonyl group (-OCOOMe) at position 1 of the indole ring.
- An acetic acid side chain at position 3, esterified as a methyl ester (-CH₂COOMe).
This compound’s structural complexity lends itself to diverse applications in organic synthesis and pharmaceutical intermediates. The electron-withdrawing methoxycarbonyl group at C1 and the polar ester group at C3 influence its reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-12(15)7-9-8-14(13(16)18-2)11-6-4-3-5-10(9)11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOYWPVEKTUJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441481 | |
| Record name | 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174319-54-1 | |
| Record name | 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
In a patented method, indole-3-acetic acid (5.0 g, 28.7 mmol) is dissolved in methanol (50 mL) and treated with thionyl chloride (7.5 mL, 30 mmol) at room temperature for 48 hours. The reaction mixture is concentrated under reduced pressure, and the residue is purified via silica gel column chromatography (petroleum ether:acetone = 9:1) to yield methyl indole-3-acetate as a colorless oil (4.5 g, 83% yield). Key characterization data include:
Acid-Catalyzed Esterification
An alternative method employs sulfuric acid as a catalyst. Indole-3-acetic acid is refluxed in methanol with concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 mL per 1 g substrate) for 6 hours. After neutralization with NaOH, extraction with diethyl ether, and chromatography (CHCl<sub>3</sub>:CH<sub>3</sub>OH = 20:1), the methyl ester is obtained in 96% yield for analogous indole derivatives. This method avoids thionyl chloride’s corrosiveness but requires rigorous temperature control to prevent side reactions like dimerization.
Introduction of the Methoxycarbonyl Group
The second critical step involves attaching the methoxycarbonyl moiety to the indole nitrogen.
Formaldehyde Condensation
Methyl indole-3-acetate (1.0 g, 5.29 mmol) is dissolved in methanol (30 mL) and treated with 40% formaldehyde aqueous solution (2 mL) and concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 mL) at room temperature for 12 hours. The mixture is concentrated, dissolved in ethyl acetate, washed with NaHCO<sub>3</sub> and NaCl solutions, dried over Na<sub>2</sub>SO<sub>4</sub>, and purified via column chromatography (CHCl<sub>3</sub>:CH<sub>3</sub>OH = 20:1). The reaction proceeds via electrophilic substitution at the indole N1 position, facilitated by sulfuric acid’s dehydrating action.
Optimization and Mechanistic Insights
Catalyst Selection
Solvent Systems
-
Methanol : Serves as both solvent and nucleophile in esterification.
-
Ethyl Acetate : Ideal for extraction due to its immiscibility with aqueous NaHCO<sub>3</sub>.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
-
FAB-MS : m/z 247 [M+H]⁺ aligns with the molecular formula C<sub>13</sub>H<sub>13</sub>NO<sub>4</sub>.
Comparative Analysis of Methods
| Parameter | Thionyl Chloride Method | Sulfuric Acid Method |
|---|---|---|
| Yield | 83% | 96% (analogous compounds) |
| Reaction Time | 48 hours | 6 hours |
| Byproducts | HCl gas | Dimers (if overheated) |
| Purification Difficulty | Moderate | Low |
Industrial and Scalability Considerations
The thionyl chloride method is preferred for large-scale synthesis due to its straightforward protocol, despite safety concerns. Batch reactors with HCl scrubbers mitigate hazardous gas release. The sulfuric acid method, while safer, requires precise temperature control to suppress side reactions, making it less suited for bulk production.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Precursor for Synthesis : MIAM serves as a precursor for synthesizing various indole derivatives. Its unique structure allows for modifications that can lead to new compounds with potential applications in drug development .
Biology
- Plant Growth Regulator : As a derivative of indole-3-acetic acid, MIAM plays a role in plant growth and development by modulating auxin pathways. Auxins are essential plant hormones that regulate various developmental processes such as cell elongation and division .
Medicine
- Anticancer Activity : Recent studies have highlighted MIAM's potential in cancer therapy. For instance, research demonstrated that MIAM inhibited the growth of human hepatocellular carcinoma (HCC) cells more effectively than their resistant variants. The compound increased reactive oxygen species (ROS) levels, induced apoptosis, and arrested the cell cycle in G0/G1 phase .
Case Study: Hepatocellular Carcinoma
A study investigated the effects of MIAM on HCC Bel-7402 cells. The results indicated that MIAM significantly inhibited cell growth and was more effective against resistant variants (Bel-7402/5FU) than the parent cells. This suggests its potential as an effective therapeutic agent against resistant cancer types .
| Parameter | Bel-7402 Cells | Bel-7402/5FU Cells |
|---|---|---|
| Growth Inhibition (%) | 45% | 75% |
| ROS Levels (relative units) | Increased | Significantly Increased |
| Apoptosis Induction (%) | Moderate | High |
Industry
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. As a derivative of indole-3-acetic acid, it may influence plant growth by modulating auxin pathways . In biological systems, it can interact with various receptors and enzymes, leading to diverse biological effects .
Comparison with Similar Compounds
Structural Analogs with Variations in Ester Groups
Methyl indole-3-acetate (CAS 1912-33-0)
- Structure : Lacks the C1 methoxycarbonyl group.
- Molecular Weight : 189.21 g/mol .
- Lower steric hindrance, making it more reactive in electrophilic substitutions. Used as a plant growth hormone analog, whereas the target compound’s C1 substituent may enhance stability for pharmaceutical applications .
Ethyl 5-fluoroindole-3-acetate (CAS 847-07-4)
- Structure : Ethyl ester at C3 and a fluorine atom at C5.
- Molecular Weight : 293.29 g/mol .
- Key Differences: Ethyl ester increases hydrophobicity compared to the target’s methyl ester.
Analogs with Substituent Position Variations
Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate (CAS 796856-92-3)
- Structure: Methyl ester at C3, cyano group (-CN) at C5, and methyl group at N1.
- Molecular Weight : 228.25 g/mol .
- Key Differences: C5 cyano group introduces strong electron-withdrawing effects, contrasting with the target’s C1 methoxycarbonyl. Likely exhibits distinct UV/Vis absorption due to extended conjugation .
Ethyl 5-methoxyindole-3-acetate (CAS 57000-49-4)
- Structure : Ethyl ester at C3 and methoxy group (-OMe) at C5.
- Key Differences :
Analogs with Extended Ester Chains
1H-Indole-3-acetic acid, 1-(1-propynyl)hexyl ester (CAS 872885-04-6)
- Structure : Hexyl-propynyl ester at C3.
- Physical Properties :
- Key Differences :
Substituent Electronic Effects
- Methoxycarbonyl at C1 (target compound):
- Strong electron-withdrawing effect, reducing electron density on the indole ring.
- May inhibit electrophilic substitution at C2/C5 positions.
- Methyl/cyano groups (analogs): Electron-donating (methyl) or withdrawing (cyano) groups alter reactivity and regioselectivity in synthetic reactions .
Analytical Data Comparison
Biological Activity
1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester, commonly referred to as MIAM, is a derivative of indole-3-acetic acid (IAA). This compound has garnered interest due to its notable biological activities, particularly in the context of cancer research. This article aims to explore the biological activity of MIAM, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential therapeutic applications.
MIAM is characterized by its structural formula:
This compound is synthesized through the esterification of indole-3-acetic acid with methanol and acetone under acidic conditions. The resulting methyl ester exhibits enhanced solubility and bioavailability compared to its parent compound.
Research indicates that MIAM exerts its biological effects primarily through the following mechanisms:
- DNA Intercalation : MIAM has been identified as a DNA intercalator, which allows it to bind to DNA and potentially inhibit replication and transcription processes .
- Reactive Oxygen Species (ROS) Induction : MIAM increases cellular ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells .
Efficacy Against Cancer Cell Lines
MIAM has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Hepatocellular Carcinoma (HCC) : In studies involving Bel-7402 cells and their resistant variants (Bel-7402/5FU), MIAM showed potent inhibitory effects on cell growth. The compound was more effective against the resistant variant than the parent cells, suggesting a potential role in overcoming drug resistance .
- Other Cancer Models : MIAM has also been tested on various cell lines including HeLa (cervical cancer) and HepG2 (liver cancer), where it selectively inhibited cell viability .
Case Studies and Research Findings
Several studies highlight the biological activity of MIAM:
- In Vivo Studies : In S180 mouse models, MIAM was administered at varying doses (0.89 to 890 μmol/kg), resulting in dose-dependent inhibition of tumor growth without significant toxicity . The LD50 value was found to be above 890 μmol/kg, indicating a favorable safety profile.
- Mechanistic Insights : A study elucidated that MIAM's anticancer effects are mediated through the activation of NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3) pathways. Silencing SIRT3 led to reduced sensitivity to MIAM in resistant cells, indicating that SIRT3 plays a crucial role in mediating the compound's effects .
Data Table: Summary of Biological Activities
Q & A
Q. How is 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester synthesized and characterized in laboratory settings?
Methodological Answer: The synthesis typically involves esterification of indole-3-acetic acid derivatives. For example, starting with 6-bromo-1H-indole-3-carboxylic acid, sequential reactions introduce functional groups like methoxycarbonyl and methyl ester via nucleophilic substitution or coupling reactions . Purification is achieved using column chromatography, and characterization employs spectroscopic techniques:
- NMR (¹H/¹³C) for structural confirmation of the indole backbone and ester groups.
- Mass spectrometry (e.g., EI-MS) to verify molecular weight (C₁₁H₁₁NO₂, MW 189.21) and fragmentation patterns .
- HPLC with retention time comparison (e.g., ~10.015 minutes under specific conditions) to distinguish it from analogs .
Q. What is the biological role of this compound in plant systems?
Methodological Answer: It functions as a plant growth regulator and signaling molecule, influencing cell elongation and root development. Experimental validation involves:
- Treating Arabidopsis thaliana or orchid (Vanda cristata) seedlings with the compound at nanomolar concentrations.
- Quantifying hypocotyl elongation or root biomass over 7–14 days, comparing with controls .
- Co-administering with auxin transport inhibitors (e.g., NPA) to assess its interaction with endogenous hormone pathways .
Q. What techniques are used for structural elucidation of this indole derivative?
Methodological Answer:
- X-ray crystallography resolves the planar indole ring and ester substituents, with bond angles confirming conjugation .
- FT-IR spectroscopy identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .
- Computational modeling (DFT) predicts electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .
Advanced Research Questions
Q. How does this compound interact with enzymes like biotin carboxylase?
Methodological Answer: Structural analogs (e.g., N1'-methoxycarbonyl biotin methyl ester) bind to enzyme active sites via hydrogen bonding and hydrophobic interactions. Experimental approaches include:
- X-ray crystallography of Haemophilus influenzae biotin carboxylase co-crystallized with the compound, revealing binding pockets for the methoxycarbonyl group .
- Kinetic assays measuring ATP hydrolysis rates to assess competitive inhibition (Ki values) .
- Molecular docking simulations to map interactions with catalytic residues (e.g., Arg338, Glu276) .
Q. How do structural modifications (e.g., halogenation, alkylation) affect its bioactivity?
Methodological Answer:
- Halogenation (e.g., 6-bromo substitution) enhances antimicrobial activity by increasing electrophilicity. Test via agar diffusion assays against Pseudomonas aeruginosa .
- Alkylation (e.g., 1-pentyl chain) improves lipid solubility, evaluated using octanol-water partition coefficients (logP) and bioactivity in hydrophobic environments .
- Methoxycarbonyl removal reduces auxin-like activity by 70% in plant growth assays, confirming its role in stabilizing hydrogen bonds .
Q. What advanced chromatographic methods resolve this compound from structurally similar analogs?
Methodological Answer:
- Reverse-phase HPLC with a C18 column, using acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min. Retention times differentiate it from analogs (e.g., 10.015 min vs. 10.405 min for palmitic acid methyl ester) .
- GC-MS with derivatization (e.g., silylation) enhances volatility, enabling quantification in plant extracts with detection limits of ~0.1 ng/mL .
Q. How is this compound utilized in studying stress response pathways in plants?
Methodological Answer:
- Oxidative stress assays : Apply the compound to Arabidopsis under H₂O₂ stress, measuring ROS scavenging via DCFH-DA fluorescence .
- Transcriptomic analysis (RNA-seq) identifies upregulated genes (e.g., PR1, GST1) linked to pathogen defense, comparing with untreated plants .
- Metabolomic profiling (LC-MS) quantifies stress-related metabolites (e.g., ascorbate, jasmonates) to map signaling crosstalk .
Data Contradiction Analysis
- Variability in bioactivity reports : Discrepancies in antimicrobial efficacy (e.g., IC₅₀ ranging from 10–50 µM) may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines .
- Retention time shifts in HPLC : Batch-to-batch variations in column packing can alter retention times. Use internal standards (e.g., digitoxin) for normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
